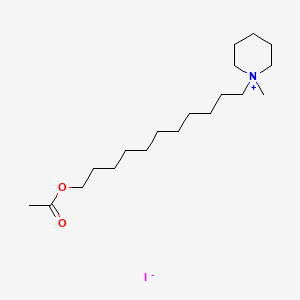
C19H38Ino2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C19H38Ino2 is a complex organic molecule It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C19H38Ino2 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common synthetic routes include:
Hydrothermal synthesis: This method involves reacting the starting materials in a high-pressure, high-temperature aqueous solution.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Precipitation method: This involves the formation of a solid from a solution by changing the solubility conditions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors and continuous processing techniques. The use of catalysts is common to enhance the reaction rates and yield. The process may include:
Catalytic hydrogenation: Using a catalyst to add hydrogen atoms to the compound.
Oxidation-reduction reactions: Controlling the oxidation state of the compound through various reagents.
Análisis De Reacciones Químicas
Types of Reactions
C19H38Ino2: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms with varying properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
C19H38Ino2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of C19H38Ino2 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through binding to specific proteins or nucleic acids, altering their function and activity.
Comparación Con Compuestos Similares
C19H38Ino2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Testosterone (C19H28O2): Known for its role as a hormone and its effects on the body.
Dehydroepiandrosterone (C19H28O2): Another steroid hormone with various biological functions.
The uniqueness of This compound lies in its specific structure and the resulting properties, which may differ significantly from these similar compounds in terms of reactivity, stability, and applications.
Propiedades
Fórmula molecular |
C19H38INO2 |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
11-(1-methylpiperidin-1-ium-1-yl)undecyl acetate;iodide |
InChI |
InChI=1S/C19H38NO2.HI/c1-19(21)22-18-14-9-7-5-3-4-6-8-11-15-20(2)16-12-10-13-17-20;/h3-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RBZCQRDSYUHXLC-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OCCCCCCCCCCC[N+]1(CCCCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


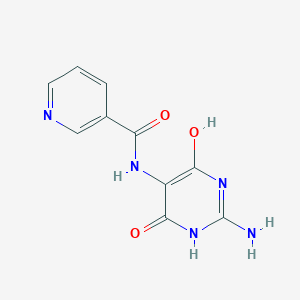
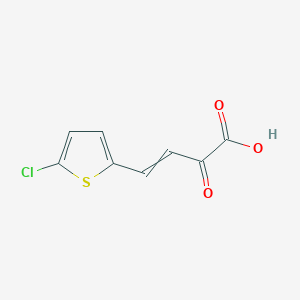
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
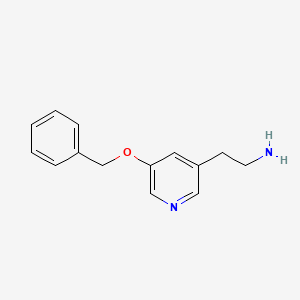

![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
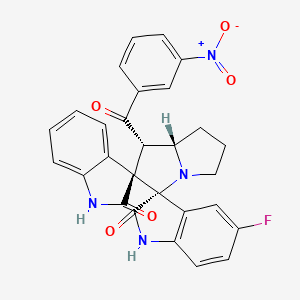
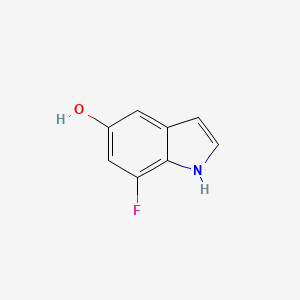

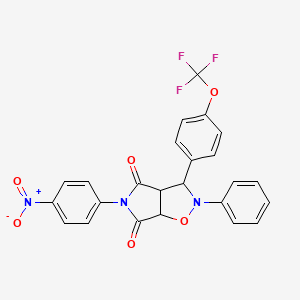
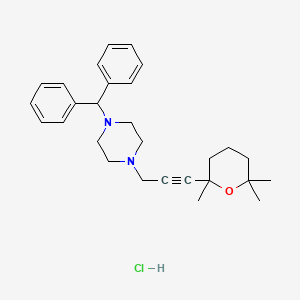
![Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate](/img/structure/B12638182.png)
